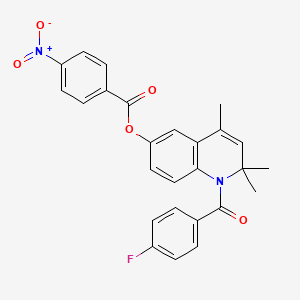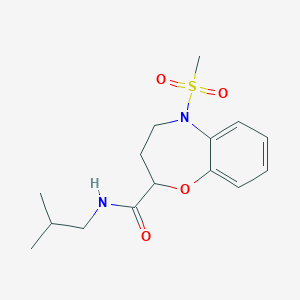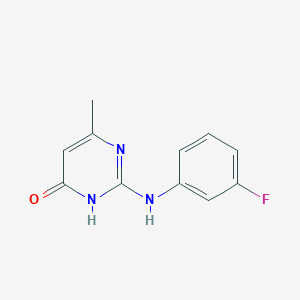
1-(4-FLUOROBENZOYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL 4-NITROBENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-nitrobenzoate is a complex organic compound that features a combination of fluorinated benzoyl, trimethyl dihydroquinoline, and nitrobenzoate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-nitrobenzoate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, such as 4-fluorobenzoyl chloride and 4-nitrobenzoic acid. These intermediates are then subjected to esterification and acylation reactions under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The presence of the fluorine and nitro groups can influence the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-fluorobenzoate: A simpler fluorinated aromatic compound used in various chemical syntheses.
1-Ethynyl-4-fluorobenzene: Another fluorinated aromatic compound with different functional groups.
Fluometuron: A fluorinated herbicide with distinct structural features.
Uniqueness
1-(4-Fluorobenzoyl)-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 4-nitrobenzoate is unique due to its combination of fluorinated benzoyl, trimethyl dihydroquinoline, and nitrobenzoate groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
IUPAC Name |
[1-(4-fluorobenzoyl)-2,2,4-trimethylquinolin-6-yl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O5/c1-16-15-26(2,3)28(24(30)17-4-8-19(27)9-5-17)23-13-12-21(14-22(16)23)34-25(31)18-6-10-20(11-7-18)29(32)33/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBQENBZVZQILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)F)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide](/img/structure/B5999512.png)
![2-(2-chlorophenyl)-4-{3-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5999513.png)
![methyl {[5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5999519.png)
![4-(2-ethoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5999536.png)
![ETHYL {N'-[(E)-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMATE](/img/structure/B5999541.png)
![3-(2-chlorophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5999544.png)

![N-{3-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5999562.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(4-methylphenyl)acetamide](/img/structure/B5999564.png)
![N-Methyl-2-{3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide](/img/structure/B5999571.png)
![ethyl 1-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B5999575.png)
![(E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enenitrile](/img/structure/B5999585.png)

![N,N'-bis(1-bicyclo[2.2.1]hept-2-ylethyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide](/img/structure/B5999598.png)
